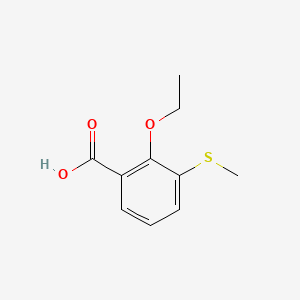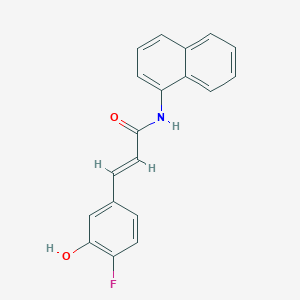![molecular formula C12H12O2 B14758446 2'H-Spiro[1,3-dioxolane-2,1'-naphthalene] CAS No. 170-16-1](/img/structure/B14758446.png)
2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is a spiro compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] typically involves the ketalization of naphthoquinone derivatives. One common method starts with 2,3,4a,5,8,8a-hexahydro-1,4-naphthoquinone, which is ketalized using ethylene glycol in the presence of an acid catalyst to form the cyclic ketal . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production methods for 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene compounds, depending on the specific reagents and conditions used.
科学研究应用
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its analgesic properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] in biological systems involves its interaction with central nervous system receptors. The compound acts as a depressant by modulating neurotransmitter activity, although the exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomers under light exposure.
Spirooxazines: Similar to spiropyrans but with different heterocyclic components, used in smart materials.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is unique due to its specific structural features, which confer distinct chemical reactivity and potential pharmacological effects. Unlike spiropyrans and spirooxazines, this compound has a naphthalene moiety that influences its electronic properties and biological activity.
属性
CAS 编号 |
170-16-1 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,1'-2H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-12/h1-6H,7-9H2 |
InChI 键 |
SEXIVOAPUCVUER-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)CC=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


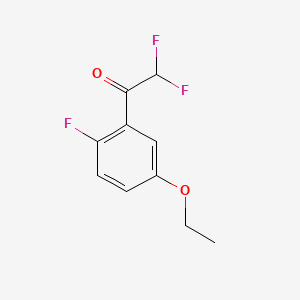
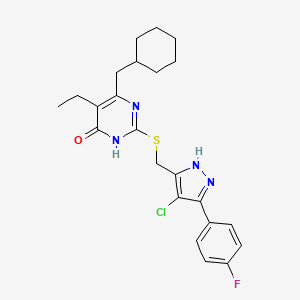
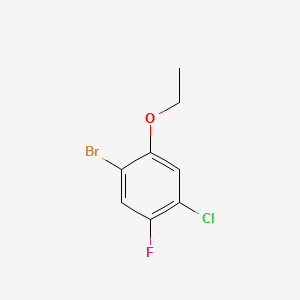

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
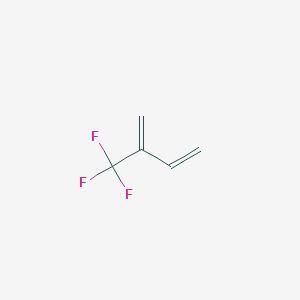
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)


